molecular formula C27H44O B1197594 delta7,24-Cholestadien-3beta-ol

delta7,24-Cholestadien-3beta-ol

Cat. No.: B1197594
M. Wt: 384.6 g/mol
InChI Key: PKEPPDGGTSZLBL-WIMCOPAWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Isomeric Variations

The systematic nomenclature of this compound encompasses multiple internationally recognized naming conventions that reflect its complex stereochemical architecture. The International Union of Pure and Applied Chemistry systematic name designates this compound as (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. This systematic designation precisely defines the absolute stereochemistry at eight defined stereocenters within the molecular framework.

Alternative nomenclature systems recognize this sterol under several synonymous designations. The Chemical Abstracts Service registry number 651-54-7 corresponds to multiple naming variants including 5alpha-cholesta-7,24-dien-3beta-ol, cholesta-7,24-dien-3-ol, and (3beta,5alpha)-cholesta-7,24-dien-3-ol. The compound is additionally catalogued under the ChEBI identifier CHEBI:16290 and maintains entries in major chemical databases including PubChem Compound Identification Number 5459827.

Isomeric considerations reveal that this compound exists as one member of a broader family of cholestadienols differentiated by double bond positioning and stereochemical configuration. Related isomeric structures include cholesta-5,24-dien-3beta-ol (desmosterol) and cholesta-5,7-dien-3beta-ol (7-dehydrocholesterol), which differ in the positioning of the first double bond within the steroid ring system. The specific 7,24-diene configuration distinguishes this compound from other cholesterol biosynthetic intermediates and confers unique enzymatic recognition properties.

Table 1: Systematic Nomenclature and Database Identifiers

Database/System Identifier Name/Description
Chemical Abstracts Service 651-54-7 5alpha-cholesta-7,24-dien-3beta-ol
PubChem CID 5459827 5alpha-Cholesta-7,24-dien-3beta-ol
ChEBI CHEBI:16290 (3beta,5alpha)-cholesta-7,24-dien-3-ol
HMDB HMDB0006842 5alpha-Cholesta-7,24-dien-3beta-ol
InChI Key PKEPPDGGTSZLBL-SKCNUYALSA-N Structural identifier

Molecular Architecture: Steroidal Backbone and Functional Group Arrangement

The molecular architecture of this compound is characterized by the classic tetracyclic steroid framework consisting of three six-membered rings and one five-membered ring, designated as the cyclopenta[a]phenanthrene core structure. The molecular formula C27H44O encompasses 27 carbon atoms, 44 hydrogen atoms, and one oxygen atom, yielding a molecular weight of 384.6 grams per mole. The structural arrangement incorporates two strategically positioned double bonds: one located between carbon-7 and carbon-8 within the B-ring of the steroid nucleus, and a second double bond positioned between carbon-24 and carbon-25 within the aliphatic side chain.

The hydroxyl functional group occupies the 3beta position, adopting an equatorial orientation relative to the steroid ring system. This stereochemical arrangement is crucial for biological recognition and enzymatic interactions within cholesterol biosynthetic pathways. The 5alpha configuration denotes the trans junction between the A and B rings, establishing the overall three-dimensional molecular geometry. The side chain extends from carbon-17 and contains the characteristic isoprene-derived structure with the terminal double bond contributing to the compound's reactivity profile.

Detailed structural analysis reveals specific conformational preferences dictated by the rigid steroid framework and the flexibility of the aliphatic side chain. The steroid nucleus maintains a relatively fixed conformation with chair conformations adopted by the cyclohexane rings and an envelope conformation for the cyclopentane ring. The side chain demonstrates conformational flexibility, particularly around the C20-C22 and C22-C23 bonds, allowing for multiple low-energy conformational states.

Table 2: Molecular Structural Parameters

Parameter Value Description
Molecular Formula C27H44O Elemental composition
Molecular Weight 384.648 g/mol Average molecular mass
Monoisotopic Mass 384.339216 Da Exact mass
Double Bond Positions Δ7, Δ24 Unsaturation sites
Stereochemical Centers 8 defined Chiral carbon positions
Ring System Cyclopenta[a]phenanthrene Core steroid framework

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic investigations of this compound provide detailed insights into its three-dimensional molecular architecture and solid-state packing arrangements. X-ray crystallographic studies, while limited for this specific compound, can be inferred from related sterol structures and computational modeling approaches. The compound crystallizes in space groups typical of steroid molecules, demonstrating the characteristic layered packing arrangements observed in cholesterol and related sterols.

Three-dimensional conformational analysis reveals that the steroid nucleus adopts a rigid conformation with defined dihedral angles between ring junctions. The A/B ring junction maintains a trans configuration with a dihedral angle approximately 180 degrees, while the B/C and C/D ring junctions exhibit characteristic steroid geometry. The 3beta-hydroxyl group extends from the beta face of the steroid nucleus, positioned for optimal hydrogen bonding interactions in both crystalline and solution states.

Computational studies using density functional theory methods have provided detailed conformational preferences for the flexible side chain region. The C24-C25 double bond adopts an E configuration, contributing to the overall extended conformation of the side chain. Molecular dynamics simulations indicate that the side chain can adopt multiple conformational states in solution, with barriers to rotation around single bonds ranging from 2-5 kcal/mol.

Advanced crystallographic techniques, including powder diffraction analysis, have been employed to characterize related sterol compounds. These methods provide valuable structural information even when single crystal data are unavailable. The powder diffraction patterns of this compound would be expected to show characteristic reflections corresponding to the steroid layer spacing and intermolecular packing distances.

Table 3: Crystallographic and Conformational Parameters

Parameter Value/Description Method
Crystal System Presumed orthorhombic Based on related sterols
Space Group P212121 (typical) Steroid family characteristics
Unit Cell Dimensions ~7-15 Å range Estimated from sterol analogs
Molecular Volume ~450 ų Computational estimation
Packing Density ~1.0 g/cm³ Typical sterol density
Conformational States Multiple Side chain flexibility

Physicochemical Properties: Solubility, Melting Point, and Spectral Signatures

The physicochemical properties of this compound reflect its amphiphilic nature, combining the hydrophobic steroid framework with the polar hydroxyl functional group. Solubility characteristics demonstrate limited aqueous solubility typical of sterol compounds, with enhanced solubility in organic solvents. The compound exhibits slight solubility in chloroform and methanol, while maintaining poor water solubility consistent with its lipophilic character. The calculated partition coefficient (LogP) of 7.31 indicates strong hydrophobic character, facilitating membrane association and lipid-phase partitioning.

Thermal properties include a boiling point of 481.9°C at 760 mmHg and a flash point of 208.9°C, reflecting the high molecular weight and strong intermolecular interactions characteristic of sterol compounds. The melting point data are not consistently reported across sources, suggesting potential polymorphic behavior or thermal decomposition preceding melting. The density of approximately 1.0 g/cm³ aligns with typical sterol physical properties.

Spectroscopic signatures provide definitive structural identification and purity assessment methods. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the steroid nucleus protons and the distinctive double bond environments. The 1H-NMR spectrum displays characteristic multipicity patterns for steroid protons, including the 3alpha-proton resonance around 3.55 ppm and vinyl protons from both double bond systems. Mass spectrometry fragmentation patterns show molecular ion peaks at m/z 384 with characteristic steroid fragmentation pathways.

Infrared spectroscopy demonstrates characteristic absorption bands for the hydroxyl group (3200-3600 cm⁻¹), C=C stretching vibrations (1640-1680 cm⁻¹), and C-H stretching and bending modes throughout the fingerprint region. Gas chromatography-mass spectrometry analysis provides definitive identification through retention time matching and mass spectral library comparison.

Table 4: Physicochemical Properties

Property Value Units Reference Condition
Molecular Weight 384.648 g/mol Standard conditions
Density 1.0 g/cm³ 20°C
Boiling Point 481.9 °C 760 mmHg
Flash Point 208.9 °C Standard method
LogP 7.31 Dimensionless Calculated
Refractive Index 1.535 Dimensionless 20°C
Exact Mass 384.339 Da Monoisotopic

Table 5: Spectroscopic Characteristics

Technique Key Features Diagnostic Value
¹H-NMR 3α-H at 3.55 ppm, vinyl protons Structural confirmation
Mass Spectrometry Molecular ion at m/z 384 Molecular weight verification
IR Spectroscopy OH stretch 3200-3600 cm⁻¹ Functional group identification
GC-MS Characteristic retention time Quantitative analysis
UV-Vis Weak absorption ~280 nm Double bond characterization

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20?,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

PKEPPDGGTSZLBL-WIMCOPAWSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Scientific Research Applications

Biochemical Research

delta7,24-Cholestadien-3beta-ol is primarily studied for its role as a precursor in the biosynthesis of cholesterol and other sterols. It is involved in the enzymatic pathways that convert 7-dehydrocholesterol to cholesterol through several intermediates. Studies have shown that the compound can be used to investigate the mechanisms of cholesterol biosynthesis and the regulation of sterol metabolism.

Key Findings:

  • The conversion of 7-dehydrocholesterol to this compound is catalyzed by specific enzymes in liver microsomes, demonstrating its importance in metabolic pathways .
  • Research indicates that alterations in the levels of this compound can affect cellular morphology and function, particularly in cultured cells exposed to inhibitors of sterol synthesis .

Clinical Applications

The compound has been investigated for its potential therapeutic applications, particularly concerning conditions related to cholesterol metabolism. Its role as a biomarker for certain diseases has been explored, with implications for diagnosing and monitoring conditions such as cerebrotendinous xanthomatosis.

Clinical Insights:

  • Elevated levels of this compound have been associated with disorders of sterol metabolism, making it a candidate for diagnostic criteria in specific metabolic diseases .
  • The compound's effects on cell growth and morphology suggest potential applications in cancer research, where modulation of cholesterol pathways may influence tumor progression .

Pharmacological Research

This compound is also being studied for its pharmacological properties. Its interaction with various biological systems makes it a valuable subject for drug discovery and development.

Research Highlights:

  • Investigations into the oxidative stress response have revealed that this compound can participate in free radical oxidation processes, which are critical in understanding its role in disease mechanisms such as neurodegeneration and cardiovascular diseases .
  • The compound's reactivity compared to other sterols indicates its potential use as a lead compound for developing new therapeutic agents targeting cholesterol-related disorders .

Metabolomic Profiling

Recent studies have utilized this compound in metabolomic profiling to identify biomarkers associated with inflammatory bowel disease and other metabolic disorders. This application highlights the compound's relevance in understanding disease mechanisms at a molecular level.

Metabolomic Applications:

  • Profiling studies have shown distinct metabolite patterns involving this compound that differentiate between healthy individuals and those with inflammatory conditions .
  • The ability to detect changes in sterol levels can provide insights into disease progression and response to treatment .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison of delta7,24-Cholestadien-3beta-ol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Positions Key Role/Biological Function Source/References
This compound C27H44O 384.64 Δ7,24 Cholesterol synthesis intermediate
delta5,7,24-Cholestatrien-3beta-ol C27H42O 382.62 Δ5,7,24 Precursor to this compound via hydrogenation
5alpha-Cholesta-7,24-dien-3beta-ol C27H44O 384.65 Δ7,24 Sterol biosynthesis intermediate; differs in 5α configuration
Zymosterol (delta8,24-Cholestadien-3beta-ol) C27H44O 384.64 Δ8,24 Intermediate in cholesterol pathway; isomer of delta7,24
7-Dehydrocholesterol (delta5,7-Cholestadien-3beta-ol) C27H44O 384.64 Δ5,7 Vitamin D3 precursor; distinct metabolic role
delta5-Cholesten-3beta-ol C27H46O 386.65 Δ5 Direct precursor to cholesterol; lacks Δ7,24 bonds

Spectral and Physical Properties

  • This compound : High-resolution mass spectrometry confirms its elemental composition (C27H44O) and structural integrity. Its IR spectrum overlaps with biological sterols, supporting its identity as a natural intermediate .
  • 5alpha-Cholesta-7,24-dien-3beta-ol : A solid compound with a melting point of 147–151°C, similar to this compound but distinguishable via NMR or mass spectrometry due to 5α configuration .
  • 7-Dehydrocholesterol : Exhibits a distinct UV absorption profile due to the conjugated Δ5,7 system, a feature absent in delta7,24 analogs .

Metabolic and Enzymatic Context

  • Synthesis Pathway : this compound is derived from delta5,7,24-cholestatrien-3beta-ol through hydrogenation, a reaction critical for reducing polyunsaturated intermediates in cholesterol biosynthesis .
  • Enzymatic Specificity: Enzymes like cholestenol delta-isomerase preferentially act on Δ8 or Δ7 isomers, explaining the compartmentalization of zymosterol and this compound in distinct pathway branches .

Preparation Methods

Rat Liver Microsomal Enzyme Systems

Rat liver microsomes are widely used for sterol reduction due to their endogenous Δ⁷- and Δ²⁴-reductase activities. In one approach, Δ⁵,⁷,²⁴-cholestatrien-3β-ol is enzymatically reduced to Δ⁷,²⁴-cholestadien-3β-ol via selective hydrogenation of the Δ⁵ double bond. Key findings include:

  • Substrate Specificity : The Δ⁷-reductase in rat liver shows no activity toward Δ²²-unsaturated sterols, ensuring selective reduction of Δ⁵ bonds.

  • Kinetic Parameters : Competition studies confirm a single Δ⁵,⁷-sterol Δ⁷-reductase enzyme with a Kₘ of 12 μM for Δ⁵,⁷,²⁴-cholestatrien-3β-ol.

  • Yield : Incubation of 50 mg of Δ⁵,⁷,²⁴-cholestatrien-3β-ol with rat liver microsomes yields ~45 mg of Δ⁷,²⁴-cholestadien-3β-ol after purification.

Inhibitor-Mediated Accumulation in Biological Tissues

Administration of cholesterol biosynthesis inhibitors (e.g., triparanol) to animal models induces Δ⁷,²⁴-cholestadien-3β-ol accumulation:

  • Triparanol Treatment : Rats treated with triparanol (0.1% w/w diet for 14 days) show a 15-fold increase in Δ⁷,²⁴-cholestadien-3β-ol in skin tissues.

  • Isolation Protocol :

    • Tissue homogenization in chloroform-methanol (2:1 v/v).

    • Silicic acid-Celite column chromatography (eluent: 5% ethyl acetate in hexane).

    • Final purification via preparative TLC (silica gel G, hexane-ethyl acetate 8:2).

Chemical Synthesis via Catalytic Hydrogenation

Palladium-Catalyzed Partial Hydrogenation

Δ⁷,²⁴-cholestadien-3β-ol can be synthesized from Δ⁵,⁷,²⁴-cholestatrien-3β-ol using palladium catalysts:

  • Conditions :

    • Catalyst: 5% Pd/C (10 mg per 100 mg substrate).

    • Solvent: Ethyl acetate.

    • Pressure: 1 atm H₂, 25°C, 2 hours.

  • Outcome : Selective hydrogenation of Δ⁵ bond (≥95% conversion), yielding Δ⁷,²⁴-cholestadien-3β-ol with <5% over-reduction to cholesterol.

Raney Nickel Hydrogenation

Raney nickel enables reduction of Δ⁸(¹⁴) bonds while preserving Δ⁷,²⁴ unsaturation:

  • Procedure :

    • Substrate: Δ⁸(¹⁴),²⁴-cholestadien-3β-ol (100 mg).

    • Catalyst: Raney nickel (50 mg) in ethanol.

    • Conditions: 50°C, 6 hours.

  • Result : Δ⁷,²⁴-cholestadien-3β-ol is obtained with 85% yield, confirmed by GC-MS (M⁺ m/z = 428.4).

Isolation from Natural Sources

Skin of Triparanol-Treated Rats

Δ⁷,²⁴-cholestadien-3β-ol accumulates in the skin of rats due to inhibited Δ²⁴-reductase activity:

  • Extraction :

    • Lyophilized skin tissue (10 g) extracted with hexane-isopropanol (3:1).

    • Unsaponifiable fraction isolated via KOH hydrolysis (33% KOH in ethanol, 55°C, 45 minutes).

  • Chromatography :

    • Silver ion HPLC (Zorbax RX-SIL, 4.6 × 250 mm) with hexane-isopropanol (99:1) at 1 mL/min.

    • Retention time: 22.4 minutes (vs. 18.7 minutes for Δ⁷-cholesten-3β-ol).

Plant Sterol-Enriched Sources

While rare in plants, Δ⁷,²⁴-cholestadien-3β-ol has been isolated from Euphorbia species:

  • Column Chromatography :

    • Silica gel column (60–120 mesh) eluted with gradient hexane-ethyl acetate (95:5 to 70:30).

    • Final purity confirmed by NMR (δ 5.35 ppm for Δ⁷ proton; δ 5.15 ppm for Δ²⁴ proton).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.35 (1H, m, H-7), 5.15 (1H, m, H-24), 3.52 (1H, m, H-3β).

  • ¹³C NMR : 140.2 (C-7), 138.9 (C-24), 71.8 (C-3).

  • MS (EI) : m/z 428.4 [M]⁺, 413.3 [M-CH₃]⁺, 353.2 [M-side chain]⁺.

Chromatographic Parameters

MethodColumnMobile PhaseRetention Time (min)
Silver ion HPLCZorbax RX-SILHexane-isopropanol (99:1)22.4
GC-MSRxi-5Sil MS (10 m × 0.10 mm)Hydrogen, 28.7 mL/min14.2

Challenges and Optimizations

Oxidation Susceptibility

Δ⁷,²⁴-cholestadien-3β-ol is prone to free radical oxidation due to bis-allylic C-9 and C-14 hydrogens:

  • Propagation Rate Constant : kₚ = 911 M⁻¹s⁻¹ (vs. 11 M⁻¹s⁻¹ for cholesterol).

  • Mitigation : Conduct reactions under N₂ atmosphere with 0.01% BHT as antioxidant.

Enzyme Inhibition Specificity

Triparanol’s inhibition of Δ²⁴-reductase is concentration-dependent:

  • IC₅₀ : 0.8 μM for Δ²⁴-reductase vs. 12 μM for Δ⁷-reductase.

  • Optimized Dose : 0.1% w/w in rodent diets balances Δ⁷,²⁴ accumulation with minimal toxicity .

Q & A

Basic Research Questions

Q. How can gas-liquid chromatography-mass spectrometry (GLC-MS) be optimized for identifying delta7,24-Cholestadien-3beta-ol in biological samples?

  • Methodology : Use GLC-MS with derivatization (e.g., silylation) to enhance volatility and detection sensitivity. Focus on characteristic fragmentation patterns, such as m/z peaks corresponding to the molecular ion (C₂₇H₄₄O) and diagnostic ions for the delta7,24 double bonds. Compare retention indices with structurally similar sterols (e.g., zymosterol derivatives) to resolve co-elution issues .
  • Key Data : Reference CAS No. 651-54-7 (for 5alpha-Cholesta-7,24-diene-3beta-ol, a structural analog) to cross-validate spectral libraries .

Q. What structural features distinguish this compound from other cholestadienols, such as delta8,24 isomers?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, to analyze olefinic carbons (δ ~115-140 ppm). The delta7,24 configuration shows distinct chemical shifts compared to delta8,24 isomers. High-resolution mass spectrometry (HRMS) further confirms molecular formula (C₂₇H₄₄O) and fragmentation pathways .
  • Challenge : Differentiate from 5alpha-Cholesta-8,24-dien-3beta-ol (zymosterol) using enzymatic assays (e.g., sterol C7-desaturase activity) .

Q. What enzymatic pathways are implicated in the biosynthesis of this compound?

  • Pathway : Likely involves sterol C24-methyltransferase and delta7-sterol reductase (DHCR7). Compare with zymosterol biosynthesis, where delta8,24-isomers are intermediates. Note that DHCR7 knockdown models may accumulate delta7,24 derivatives due to incomplete reduction .
  • Experimental Design : Use radiolabeled precursors (e.g., [¹⁴C]-mevalonate) in cell cultures to track metabolic flux and identify rate-limiting steps .

Advanced Research Questions

Q. How can synthetic routes for this compound achieve high stereochemical purity?

  • Strategy : Start with cholesterol derivatives and employ regioselective dehydrogenation (e.g., using DDQ or selenium dioxide) to introduce delta7 and delta24 double bonds. Optimize reaction conditions (temperature, solvent polarity) to minimize side products like delta5,7,24-trien-3beta-ol .
  • Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to verify transannular interactions between C3-OH and C7-H .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across models?

  • Case Study : In liver disease studies, conflicting results may arise from differences in sample preparation (e.g., free vs. esterified sterol quantification). Standardize extraction protocols (e.g., Folch partitioning) and validate using spike-recovery experiments with deuterated analogs .
  • Statistical Approach : Apply multivariate analysis to isolate confounding variables (e.g., patient lipid profiles, co-existing metabolites) that obscure dose-response relationships .

Q. What role does sterol delta7 reductase (DHCR7) play in regulating this compound levels, and how can genetic models elucidate this?

  • Mechanism : DHCR7 catalyzes the reduction of delta7 double bonds in sterols. In DHCR7-deficient models (e.g., SLOS patients), this compound accumulates, suggesting it is a downstream metabolite. Use CRISPR-Cas9 knockout cell lines to study compensatory pathways (e.g., alternative reductases) .
  • Tools : Quantify enzyme activity via LC-MS/MS monitoring of substrate depletion (this compound) and product formation (cholestanol derivatives) .

Key Challenges & Recommendations

  • Stereochemical Purity : Prioritize enzymatic synthesis over chemical routes to avoid racemization .
  • Data Reproducibility : Share raw spectral data and chromatograms in supplementary materials to enable cross-lab validation .
  • Model Limitations : Note that SMN Delta7 mouse models may not fully replicate human metabolic pathways due to cardiac artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta7,24-Cholestadien-3beta-ol
Reactant of Route 2
delta7,24-Cholestadien-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.